2-Bromo-4-methoxy-5-methylpyridine
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Overview
Description
2-Bromo-4-methoxy-5-methylpyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position, a methoxy group at the fourth position, and a methyl group at the fifth position on the pyridine ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-methoxy-5-methylpyridine is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also acts as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases .
Mode of Action
this compound interacts with its targets through a series of chemical reactions. In the Suzuki–Miyaura coupling, it participates in the transmetalation process, where it is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway, which is a key process in organic synthesis. This pathway allows for the formation of carbon-carbon bonds, which are crucial in the creation of complex organic compounds .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction. For instance, it can be used in the synthesis of biarylsulfonamide CCR9 inhibitors, which have potential therapeutic applications in treating inflammatory bowel diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, such as the presence of a palladium catalyst . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-5-methylpyridine typically involves the bromination of 2-methoxy-4-methylpyridine. One common method includes the reaction of 2-methoxy-4-methylpyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methoxy-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The methoxy and methyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-4-methoxy-5-methylpyridine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
2-Bromo-5-methylpyridine: Lacks the methoxy group, making it less versatile in certain reactions.
4-Bromo-2-methylpyridine: Differently substituted, leading to variations in reactivity and applications.
5-Bromo-2-methoxy-4-methylpyridine: Similar structure but with different substitution patterns, affecting its chemical behavior.
Uniqueness: 2-Bromo-4-methoxy-5-methylpyridine’s unique substitution pattern allows for selective reactions and the formation of specific derivatives that are not easily accessible from other similar compounds. This makes it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
2-bromo-4-methoxy-5-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIMBZPVIKWZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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